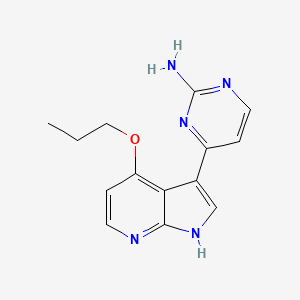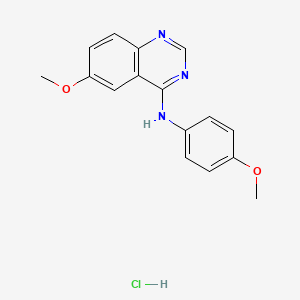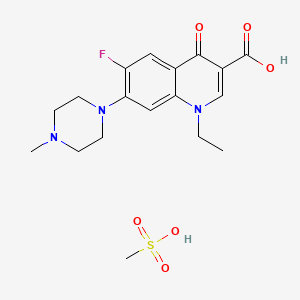
ペフロキサシンメシル酸塩
概要
説明
ペフロキサシンメシル酸塩は、合成の広域スペクトルフルオロキノロン系抗菌剤です。これは、グラム陰性菌とグラム陽性菌の幅広い範囲に対して有効です。 この化合物は、消化器系、泌尿生殖器系、男性の無症候性淋菌性尿道炎の細菌感染症の治療に一般的に使用されます .
作用機序
ペフロキサシンメシル酸塩は、細菌酵素のDNAジャイレースとトポイソメラーゼIVを阻害することで、抗菌効果を発揮します。これらの酵素は、細菌DNAの転写と複製に不可欠です。 ペフロキサシンメシル酸塩はこれらの酵素を阻害することにより、細菌の細胞分裂を防ぎ、細胞死をもたらします .
6. 類似の化合物との比較
ペフロキサシンメシル酸塩は、フルオロキノロン系抗生物質のクラスに属します。類似の化合物には、以下が含まれます。
シプロフロキサシン: より広いスペクトルを持つ別のフルオロキノロン。
ノルフロキサシン: 構造的に類似していますが、薬物動態特性が異なります。
オフロキサシン: 作用機序は似ていますが、臨床応用が異なります
独自性: ペフロキサシンメシル酸塩は、特定のグラム陰性菌に対する特異的な活性と、男性の無症候性淋菌性尿道炎の治療における使用によって独特です .
科学的研究の応用
Pefloxacin mesylate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on bacterial DNA replication and transcription.
Medicine: Used in the treatment of bacterial infections, particularly those caused by gram-negative bacteria.
Industry: Employed in the development of new antibacterial agents and formulations
生化学分析
Biochemical Properties
Pefloxacin mesylate plays a crucial role in biochemical reactions by inhibiting bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for the transcription and replication of bacterial DNA . By interfering with these enzymes, pefloxacin mesylate disrupts the DNA replication process, leading to bacterial cell death. The compound interacts with various biomolecules, including proteins and enzymes, to exert its antibacterial effects .
Cellular Effects
Pefloxacin mesylate affects various types of cells and cellular processes. It influences cell function by inhibiting DNA replication, which is critical for cell division and growth. This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, pefloxacin mesylate disrupts the normal functioning of DNA, leading to cell death . The compound’s ability to penetrate cells and achieve high tissue-to-serum ratios makes it effective against intracellular pathogens .
Molecular Mechanism
The molecular mechanism of action of pefloxacin mesylate involves the inhibition of DNA gyrase and topoisomerase IV. These enzymes are responsible for introducing negative supercoils into DNA, which is necessary for DNA replication and transcription. By inhibiting these enzymes, pefloxacin mesylate prevents the supercoiling and relaxation of DNA, ultimately inhibiting cell division . This bactericidal action results from the compound’s ability to interfere with the activity of these critical bacterial enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pefloxacin mesylate change over time. The compound is well absorbed by the oral route and has a half-life ranging from 6.2 to 12.4 hours . Over time, pefloxacin mesylate is metabolized to form N-demethyl pefloxacin (norfloxacin) and N-oxide metabolites . Long-term effects on cellular function have been observed, including the potential for tendon damage and other adverse effects .
Dosage Effects in Animal Models
The effects of pefloxacin mesylate vary with different dosages in animal models. In broiler chickens, an oral dose of 10 mg/kg body weight every 24 hours has been found to be effective in treating systemic infections . At higher doses, pefloxacin mesylate can have toxic effects, including adverse impacts on the biomechanics and histopathology of tendons in rats . These effects highlight the importance of careful dosage management in clinical and veterinary settings.
Metabolic Pathways
Pefloxacin mesylate is metabolized primarily in the liver. The main metabolic pathways involve the formation of N-demethyl pefloxacin (norfloxacin) and N-oxide metabolites . These metabolites are excreted in urine and bile, with the urinary recovery of identified metabolites varying across different species . The compound’s metabolism affects its pharmacokinetic properties and overall efficacy.
Transport and Distribution
Pefloxacin mesylate is well absorbed by the oral route and is distributed widely within the body. It achieves high concentrations in most organs and tissues, except the brain . The compound’s protein binding is relatively low, at about 20-30% . This widespread distribution contributes to its effectiveness in treating bacterial infections in various tissues.
Subcellular Localization
Pefloxacin mesylate is capable of penetrating cells and achieving high tissue-to-serum ratios . This property is particularly important for treating infections caused by intracellular pathogens. The compound’s ability to localize within cells enhances its antibacterial activity and effectiveness in clinical settings.
準備方法
合成経路と反応条件: ペフロキサシンメシル酸塩は、キノロンコア構造の形成を含む一連の化学反応によって合成されます。合成には、通常、次の手順が含まれます。
- 適切な前駆体の環化によるキノロンコアの形成。
- 6位へのフッ素基の導入。
- 7位へのピペラジニル基の置換。
- メタンスルホン酸との反応によるメシル酸塩への変換 .
工業的生産方法: ペフロキサシンメシル酸塩の工業的生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには、以下が含まれます。
- 反応効率を向上させるために、液体ホルムアルデヒドの代わりに固体ホルムアルデヒドを使用すること。
- 反応温度とpHを制御して、目的の生成物の収率を最適化すること .
化学反応の分析
反応の種類: ペフロキサシンメシル酸塩は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成することができます。
還元: 還元反応は、キノロンコア構造を修飾するために使用できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、抗菌特性が修飾されたさまざまなペフロキサシンメシル酸塩の誘導体があります .
4. 科学研究への応用
ペフロキサシンメシル酸塩は、次のような幅広い科学研究への応用があります。
化学: 新しい分析方法の開発における分析化学の基準物質として使用されます。
生物学: 細菌のDNA複製と転写への影響について研究されています。
医学: 細菌感染症、特にグラム陰性菌が原因の感染症の治療に使用されます。
類似化合物との比較
Pefloxacin mesylate is part of the fluoroquinolone class of antibiotics. Similar compounds include:
Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.
Norfloxacin: Structurally similar but with different pharmacokinetic properties.
Ofloxacin: Similar mechanism of action but with different clinical applications
Uniqueness: Pefloxacin mesylate is unique due to its specific activity against certain gram-negative bacteria and its use in treating uncomplicated gonococcal urethritis in males .
特性
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQSBEDKMRHYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70458-92-3 (Parent) | |
| Record name | Pefloxacin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045935 | |
| Record name | Pefloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70458-95-6, 208265-92-3 | |
| Record name | Pefloxacin mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70458-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pefloxacin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pefloxacin mesylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pefloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-carboxy-1-ethyl-6-fluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline monomethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 208265-92-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PEFLOXACIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IAD0UV3FH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one](/img/structure/B1663776.png)
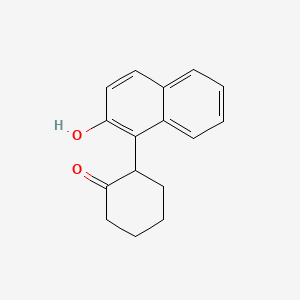
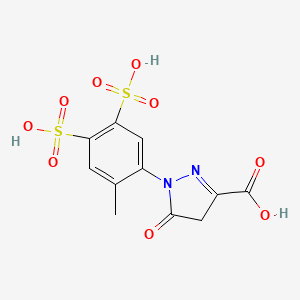
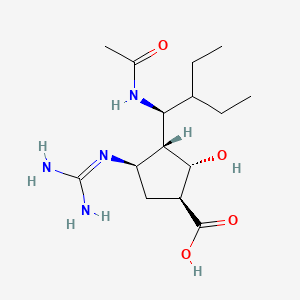
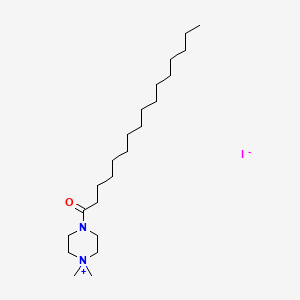
![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)
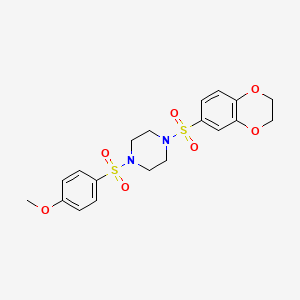
![12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE](/img/structure/B1663787.png)
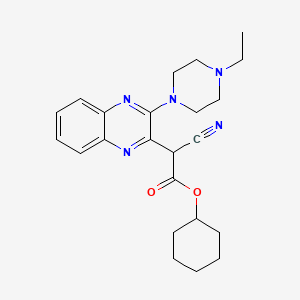
![11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1663791.png)
